4,4'-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide
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Overview
Description
4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two pyridinium units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide typically involves the reaction of naphthalene-1,8-diyl dibromide with 1,2-dimethylpyridine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene diimide derivatives.
Reduction: Reduction reactions can convert the pyridinium units to pyridine, altering the compound’s electronic properties.
Substitution: Halogen substitution reactions can occur at the naphthalene core, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diimide derivatives, while reduction can produce pyridine-substituted naphthalene compounds .
Scientific Research Applications
4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism by which 4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Naphthalene diimide: Similar in structure but lacks the pyridinium units.
Perylene diimide: Another aromatic diimide with different electronic properties.
Bithiophene imide: Contains a thiophene core instead of naphthalene, offering different chemical reactivity
Uniqueness
4,4’-(Naphthalene-1,8-diyl)bis(1,2-dimethylpyridin-1-ium) diiodide is unique due to its combination of a naphthalene core with pyridinium units, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
182683-45-0 |
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Molecular Formula |
C24H24I2N2 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
4-[8-(1,2-dimethylpyridin-1-ium-4-yl)naphthalen-1-yl]-1,2-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C24H24N2.2HI/c1-17-15-20(11-13-25(17)3)22-9-5-7-19-8-6-10-23(24(19)22)21-12-14-26(4)18(2)16-21;;/h5-16H,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
LYMXAHYESYBKCP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=[N+](C=C4)C)C)C.[I-].[I-] |
Origin of Product |
United States |
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